molecular formula C19H19NO3 B514127 Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate CAS No. 5165-44-6

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate

Cat. No. B514127
CAS RN: 5165-44-6
M. Wt: 309.4g/mol
InChI Key: CNWHEFYCTTZRIK-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate, also known as EHMIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, pharmacology, and biochemistry. EHMIC belongs to the class of indole derivatives and has a unique chemical structure that makes it an interesting molecule for research.

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate is not fully understood. However, it has been proposed that Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).
Biochemical and Physiological Effects:
Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been shown to exhibit several biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor activities. In addition, Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been shown to modulate the immune system and exhibit antioxidant properties.

Advantages and Limitations for Lab Experiments

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity, as well as its relatively low toxicity. However, Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate also has some limitations, including its limited solubility in aqueous solutions and its potential to undergo chemical degradation under certain conditions.

Future Directions

There are several future directions for research on Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate. One potential area of research is the development of new synthetic methods for Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate and its derivatives. Another area of research is the elucidation of the mechanism of action of Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate and its potential targets. In addition, further studies are needed to investigate the potential therapeutic applications of Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate in various diseases, including cancer, inflammation, and pain.

Synthesis Methods

The synthesis of Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate involves several steps, including the condensation of 2-methylphenyl hydrazine with ethyl acetoacetate, followed by the cyclization of the resulting intermediate with paraformaldehyde and acetic anhydride. The final product is obtained after purification and recrystallization.

Scientific Research Applications

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been extensively studied for its potential applications in various scientific fields. In pharmacology, Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been shown to exhibit significant antitumor, anti-inflammatory, and analgesic activities. In biochemistry, Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been used as a probe to study the structure and function of various enzymes and proteins. In addition, Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate has been used in the synthesis of several other compounds with potential therapeutic applications.

properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-4-23-19(22)18-13(3)20(16-8-6-5-7-12(16)2)17-10-9-14(21)11-15(17)18/h5-11,21H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWHEFYCTTZRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate

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